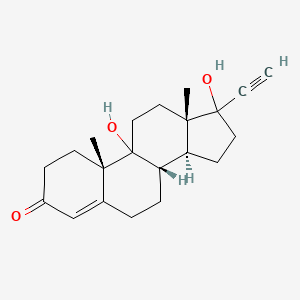

9,17-Dihydroxypregn-4-en-20-yn-3-one

Description

Significance of the Pregnane (B1235032) Skeleton in Steroid Research

The pregnane skeleton is a C21 steroid hydrocarbon that serves as the parent structure for a vast array of biologically important molecules, including the hormone progesterone (B1679170). wikipedia.orgtaylorandfrancis.com Pregnanes are defined by the presence of carbons 1 through 21, forming a tetracyclic cyclopentanoperhydrophenanthrene ring system. wikipedia.org This core structure is the foundation for two primary series of steroids: the 5α-pregnane and 5β-pregnane series. wikipedia.org The inherent structural rigidity and stereochemical complexity of the pregnane framework provide a versatile scaffold for the development of therapeutic agents. researchgate.net

The biological significance of pregnane derivatives is extensive. They are involved in a wide range of physiological processes, and synthetic pregnanes are central to many pharmaceutical applications. researchgate.net Research has demonstrated that different distributions of pregnane metabolites, such as 4-pregnenes and 5α-pregnanes, are found in normal versus cancerous tissues, suggesting their roles in disease pathology. taylorandfrancis.com Furthermore, the pregnane X receptor (PXR) is a key regulator of drug-metabolizing enzymes, highlighting the interaction between pregnane-based molecules and metabolic pathways. taylorandfrancis.comnih.gov The ability to modify the pregnane skeleton through various chemical reactions, including microbial transformations for specific hydroxylations, has been a critical aspect of manufacturing steroid-based drugs. researchgate.net

Role of Hydroxyl and Ethynyl (B1212043) Functionalization in Steroid Derivatives

The biological activity and physicochemical properties of a steroid are heavily influenced by the type and position of its functional groups. researchgate.net In 9,17-Dihydroxypregn-4-en-20-yn-3-one, the hydroxyl (-OH) and ethynyl (-C≡CH) groups play pivotal roles in defining its chemical character.

Hydroxyl Functionalization: The introduction of hydroxyl groups is a key strategy for diversifying the structure and function of natural products. researchgate.net Hydroxylation can significantly alter a steroid's polarity, solubility, and stability. researchgate.net The position and stereochemistry of the hydroxyl group are crucial for determining its biological activity, as they influence how the molecule binds to target proteins and receptors. researchgate.net For instance, the ability to hydroxylate steroids at specific positions is essential for studying structure-activity relationships and creating new biologically active compounds. researchgate.netresearchgate.net This process can be achieved through chemical synthesis or biotechnological methods, such as enzymatic hydroxylation, which can offer high regio- and stereoselectivity. researchgate.netnih.gov The presence of hydroxyl groups at the C-9 and C-17 positions of the pregnane skeleton in the target molecule suggests specific interactions with biological targets.

Ethynyl Functionalization: The ethynyl group is a common feature in many synthetic steroids and is known to confer unique properties. Its introduction, particularly at the C-17 position, can dramatically alter the steroid's metabolic stability and receptor binding affinity. The C-17α ethynyl group is known to be a key structural feature in a variety of synthetic steroid compounds. researchgate.net This functional group can participate in unique non-covalent interactions, such as C(π)⋯B interactions observed in some crystal structures, which can influence molecular packing and assembly. nih.gov The presence of the ethynyl group at C-20 in this compound suggests it is a synthetic derivative designed to modulate biological activity, potentially by enhancing its interaction with specific receptors or altering its metabolic fate.

Overview of Academic Research Trajectories for Modified Pregnanes

Academic research on modified pregnanes has followed several key trajectories, driven by the quest for novel therapeutic agents with improved efficacy and specificity. A significant area of focus has been the synthesis of novel pregnane derivatives to probe structure-activity relationships. nih.gov By systematically altering the functional groups on the steroid nucleus, researchers can identify key structural motifs responsible for biological activity. nih.govmdpi.com

One promising research avenue involves the development of pregnane-based steroids as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs). nih.govresearchgate.net These compounds have the potential to compensate for reduced receptor function associated with certain neuropsychiatric disorders. nih.govresearchgate.net Studies have shown that novel pregnanolone-based modulators can offer therapeutic potential for diseases linked to glutamatergic system hypofunction. nih.gov

Furthermore, the synthesis of complex steroid-heterocycle hybrids represents another major research direction. mdpi.com Fusing heterocyclic rings to the steroid skeleton can lead to compounds with novel pharmacological profiles and potent biological activities, including anticancer properties. mdpi.com The development of efficient synthetic methods to create these hybrid molecules is an active area of investigation. nih.gov Modified pregnanes also serve as crucial intermediates in the synthesis of other valuable steroid drugs, such as corticosteroids. researchgate.netnih.gov The pursuit of novel steroid precursors, like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one, for the synthesis of next-generation corticosteroids highlights the ongoing importance of modified pregnanes in pharmaceutical development. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(8S,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20?,21?/m0/s1 |

InChI Key |

UGLZRWDRJDINHF-MIXUHAPXSA-N |

Isomeric SMILES |

C[C@]12CCC3([C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |

Canonical SMILES |

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |

Synonyms |

17-ethynyl-9,17-dihydroxyandrost-4-en-3-one EtdiOHandrostene-3-one |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Pregn 4 En 3 One Scaffolds

Chemical Synthesis of 9,17-Dihydroxypregn-4-en-20-yn-3-one and Analogues

The synthesis of this compound is a multi-step process that requires precise control over the introduction of functional groups at specific positions of the steroid nucleus. The following subsections outline the key synthetic challenges and methodologies for the targeted introduction of hydroxyl groups at C-9 and C-17, as well as the installation of the C-20 ethynyl (B1212043) moiety.

The introduction of a hydroxyl group at the C-9 position of the pregnane (B1235032) skeleton is a critical step in the synthesis of many corticosteroids. Both chemical and microbiological methods have been developed for this purpose.

Microbiological hydroxylation represents an efficient method for the introduction of the 9α-hydroxyl group. Specific strains of microorganisms, such as Mycobacterium neoaurum, can be engineered to convert phytosterols (B1254722) into 9α-hydroxylated steroid intermediates. rsc.org For instance, engineered M. neoaurum has been utilized to produce 9α-hydroxy-3-oxo-4,17(20)-pregnadiene-20-carboxylic acid (9-OHPDC) from phytosterols. rsc.org This biotechnological approach offers a green and efficient route to key 9α-hydroxylated precursors. rsc.org

From a chemical synthesis perspective, the introduction of a 9α-hydroxyl group can be achieved from a precursor already containing this functionality or through the transformation of a related functional group. For example, 9-alpha-hydroxyandrost-4-ene-3,17-dione is a versatile starting material for the synthesis of various pharmacologically active steroids. google.com This intermediate allows for further functionalization of the D-ring to build the desired pregnane side chain. google.com While direct chemical hydroxylation at C-9 is challenging due to the unactivated nature of this position, methods involving the use of specific reagents and protecting group strategies can be employed. However, microbiological methods are often favored for their high selectivity. google.com

The functionalization of the D-ring at positions C-17 and C-20 is crucial for imparting specific biological activities to pregnane derivatives. The introduction of a hydroxyl group at C-17 and an ethynyl group at C-20 to form a 17-hydroxy-20-yne moiety is a common feature in many synthetic steroids.

The synthesis of 17α-ethynyl-17β-hydroxysteroids is a well-established transformation in steroid chemistry. d-nb.infobeilstein-journals.orgnih.gov This is typically achieved by the reaction of a 17-keto steroid with an acetylide anion, such as lithium acetylide or potassium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. This nucleophilic addition to the ketone at C-17 results in the formation of the desired 17α-ethynyl-17β-hydroxy group. rsc.org The stereochemistry of this addition is generally controlled by the steric hindrance of the steroid nucleus, leading predominantly to the α-ethynyl, β-hydroxy configuration. google.com

Further modifications of the 17-ethynyl-17-hydroxy group can be performed to generate a variety of analogs. For instance, diversity-oriented synthesis (DOS) approaches have been used to functionalize 17-ethynyl-17-hydroxysteroids through reactions like ring-closing enyne metathesis (RCEYM) and Diels-Alder reactions, leading to the formation of complex 17-spirosteroids. d-nb.infobeilstein-journals.orgnih.gov

The biological activity of steroid derivatives is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is of paramount importance in the preparation of dihydroxypregnene derivatives.

The total synthesis of complex steroids often relies on stereocontrolled reactions to establish the correct configuration of multiple chiral centers. For example, the total synthesis of the marine-derived Δ8,9-pregnene (+)-03219A involved a series of transformations that proceeded with high stereoselectivity, including rearrangement processes to invert the quaternary center at C-13 and establish the C-10 quaternary center. nih.gov

In the context of the C-20 position, if a 20-hydroxy group is present, its stereochemistry (R or S) can significantly influence the biological profile of the molecule. The synthesis of specific stereoisomers, such as (20S)-17,20-dihydroxypregn-4-en-3-one, has been reported and these compounds are valuable for studying structure-activity relationships. The synthesis of these isomers often involves stereoselective reduction of a C-20 ketone or the use of chiral starting materials.

Precursor Chemistry in Total Synthesis and Semi-Synthesis

The synthesis of complex steroid molecules like this compound can be approached through either total synthesis or semi-synthesis.

Total synthesis involves the construction of the steroid skeleton from simple, achiral starting materials. A notable example is the total synthesis of (+)-03219A, which commenced from epichlorohydrin (B41342) and progressed through an ent-estrane intermediate to the final pregnane target. nih.gov Such approaches offer flexibility in introducing various functional groups and controlling stereochemistry.

Semi-synthesis , on the other hand, starts from readily available natural steroids, such as phytosterols, and modifies them through a series of chemical reactions. Phytosterols, which are abundant in plants, serve as important precursors for the industrial production of a wide range of steroid hormones. researchgate.netmdpi.com The conversion of phytosterols often involves microbial transformations to cleave the side chain and introduce key functional groups, followed by chemical modifications to arrive at the final product. rsc.orgresearchgate.net For example, pregnenolone (B344588) can be derived from phytosterols and subsequently used as a starting material for the synthesis of various pregnane derivatives. researchgate.netnih.gov

Design and Synthesis of Novel Pregnane-20-yn Derivatives for Research Probes

Pregnane-20-yn derivatives are not only of interest for their potential therapeutic applications but also as research probes to investigate biological systems. researchgate.net The design and synthesis of these molecules are tailored to interact with specific biological targets, such as nuclear receptors or enzymes. researchgate.net

For instance, novel pregnane derivatives have been synthesized and evaluated as potential anticancer agents. nih.govnih.gov These compounds are designed to interfere with cell proliferation pathways in cancer cells. The synthesis of 4-azapregnene derivatives from progesterone (B1679170), for example, has yielded compounds with significant antiproliferative activity against various cancer cell lines. nih.gov Similarly, pregnane derivatives with a triazole or imidazole (B134444) ring at C-21 have been synthesized from 16-dehydropregnenolone (B108158) acetate (B1210297) and have shown inhibitory effects on the proliferation of cancer cells. nih.gov

Furthermore, pregnane-based steroids have been developed as modulators of neurotransmitter receptors, such as GABAA and NMDA receptors. researchgate.netnih.gov The synthesis of 3α-hydroxy-3β-(phenylethynyl)-5β-pregnan-20-ones has led to the discovery of potent modulators of GABAA receptors, which are valuable tools for studying the pharmacology of this receptor system. researchgate.net These examples highlight how the pregnane-20-yn scaffold can be strategically modified to create research probes for exploring complex biological processes.

Enzymatic and Microbial Biotransformations of Pregnane 20 Yn Compounds

Microbial Hydroxylation and Oxidation of Pregn-4-en-3-one Derivatives

Microbial transformations are a powerful tool for the structural modification of steroids, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical methods. slideshare.netju.edu.jo Fungi and bacteria possess a diverse arsenal (B13267) of enzymes capable of introducing hydroxyl groups and performing oxidations at various positions on the steroid nucleus. slideshare.net

Different microorganisms exhibit remarkable specificity in their capacity to hydroxylate the steroid skeleton. Filamentous fungi, in particular, are widely employed for their diverse enzymatic activities. nih.gov For instance, species from the genera Rhizopus and Aspergillus are well-known for their ability to introduce hydroxyl groups at the C-11α position, a critical step in the synthesis of corticosteroids. nih.gov

The genus Cunninghamella is also notable for its versatile hydroxylation capabilities on pregnane (B1235032) derivatives. ju.edu.jo Studies on pregnenolone (B344588), a related steroid, have shown that incubation with Cunninghamella elegans can yield multiple hydroxylated products. nih.gov Similarly, the biotransformation of anabolic steroids by various fungi demonstrates a wide range of possible hydroxylation patterns. ju.edu.jo The choice of microorganism is therefore a critical factor in determining the outcome of the biotransformation, allowing for targeted modifications of the steroid molecule.

Rhodococcus species have also demonstrated high catalytic activity, particularly in performing Δ1-dehydrogenation of corticosteroids like cortisone (B1669442) and hydrocortisone, yielding prednisone (B1679067) and prednisolone (B192156) with high efficiency. researchfloor.org

Table 1: Examples of Microbial Specificity in Steroid Hydroxylation

| Microorganism | Substrate Class | Primary Hydroxylation/Oxidation Sites | Reference |

| Rhizopus sp. | Progesterone (B1679170) | C-11α | nih.gov |

| Aspergillus sp. | Progesterone | C-11α | researchfloor.org |

| Cunninghamella elegans | Pregnenolone | C-7β, C-11α, C-6α, C-12β, C-15β | nih.gov |

| Rhodococcus coprophilus | Cortisone | Δ1-dehydrogenation | researchfloor.org |

| Isaria farinosa | Pregnenolone | C-11α, C-7 (oxidation) | nih.gov |

The precision of microbial enzymes allows for highly specific hydroxylation at positions that are chemically non-activated. This regio- and stereoselectivity is crucial for synthesizing specific, biologically active steroid derivatives. frontiersin.org

Hydroxylation at the C-9 position is a key transformation. While less common than C-11 hydroxylation, certain microorganisms can achieve this modification. For example, the biotransformation of cortisone with Rhodococcus rhodnii has been shown to produce a novel compound featuring a 9β-hydroxyl group, among other modifications. nih.gov

Modifications at C-17 and C-20 are central to the biological activity of many pregnane derivatives. The reduction of a 20-keto group to a 20-hydroxyl group is a common microbial transformation, with the stereochemistry of the resulting alcohol (20α or 20β) being dependent on the specific enzymes of the microorganism used. nih.govnih.gov For instance, Clostridium scindens exhibits 20α-hydroxysteroid dehydrogenase (HSDH) activity, while Butyricicoccus desmolans possesses 20β-HSDH activity. nih.gov Early clinical observations noted that gut microbiota are responsible for the side-chain cleavage of hydrocortisone, a process involving steroid-17,20-desmolase activity. nih.gov

The presence of a 17α-ethynyl group, as found in many synthetic progestins, significantly influences the biotransformation profile of the steroid. This group can sterically hinder or electronically modify the substrate, leading to unusual hydroxylation patterns.

For example, the microbial transformation of 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one by Cunninghamella species resulted in hydroxylations at the 7β and 15α positions. These reactions are considered atypical for 19-nor type steroids and are presumed to be a direct consequence of the 17α-ethynyl group's presence, which alters the way the substrate binds to the enzyme's active site. The ethynyl (B1212043) group may also be responsible for the absence of hydroxylation at other, more common sites.

Enzymatic Reduction and Dehydrogenation Pathways

Alongside hydroxylation and oxidation, enzymatic reduction and dehydrogenation are key pathways in the metabolism and biotransformation of pregnane compounds. These reactions are typically catalyzed by dehydrogenases and oxidoreductases, including certain cytochrome P450 enzymes.

Steroid dehydrogenases are a class of enzymes that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. These enzymes are crucial in both the biosynthesis and catabolism of steroid hormones.

3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD) : This enzyme is pivotal in the synthesis of all active steroid hormones, converting Δ⁵-3β-hydroxy steroids (like pregnenolone) into Δ⁴-3-keto steroids (like progesterone). oup.com In humans, two isoforms exist: type I is found mainly in the placenta, while type II is expressed in the adrenal glands and gonads. oup.com The regulation of the type II 3β-HSD gene is critical for progesterone biosynthesis. oup.com

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : This family of enzymes modulates the biological activity of androgens and estrogens by catalyzing the reduction of a 17-keto group or the oxidation of a 17β-hydroxyl group. The placenta, for example, expresses both oxidative and reductive forms of 17β-HSDs, playing a role in androgen metabolism. nih.gov

20α-Hydroxysteroid Dehydrogenase (20α-HSD) : This enzyme is involved in the metabolism of progesterone, converting it to its inactive form, 20α-hydroxyprogesterone. It plays a role in the maintenance of pregnancy in some species. madbarn.com

Table 2: Key Steroid Dehydrogenases in Pregnane Metabolism

| Enzyme | Function | Common Location/Organism | Reference |

| 3β-HSD | Converts pregnenolone to progesterone | Adrenal glands, gonads, placenta | oup.comnih.gov |

| 17β-HSD | Interconverts 17-keto and 17β-hydroxy steroids | Placenta, various tissues | nih.gov |

| 20α-HSD | Inactivates progesterone | Ovary, Clostridium scindens | nih.govmadbarn.com |

| 11β-HSD2 | Deactivates cortisol to cortisone | Placenta | nih.gov |

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that are central to the metabolism of a vast array of compounds, including steroids. nih.gov They are renowned for their ability to catalyze the regio- and stereospecific hydroxylation of non-activated carbon atoms, a reaction of immense value in pharmaceutical production. nih.govnih.gov

Bacterial CYPs, in particular, have been a focus of research for their potential in steroid conversions. nih.gov The CYP109 family of enzymes, for example, is known to hydroxylate steroids. nih.gov Structural analysis of these enzymes reveals large, flexible active sites that can accommodate various steroid molecules, with specific amino acid residues influencing the substrate's orientation and thus determining the site of hydroxylation. nih.gov

In human steroidogenesis, CYP enzymes are indispensable. Key examples include:

CYP17A1 (17α-hydroxylase/17,20-lyase) : This enzyme performs both 17α-hydroxylation of progesterone and pregnenolone and the subsequent cleavage of the C17-C20 bond to produce androgens. nih.govkoreascience.kr

CYP21A2 (21-hydroxylase) : A critical enzyme in the synthesis of corticosteroids, CYP21A2 hydroxylates progesterone at the C-21 position. nih.gov Studies have shown that this enzyme has strict substrate requirements; for instance, it requires a 3-oxo group on the steroid A-ring and will not hydroxylate substrates like pregnenolone that have a 3-hydroxy group. nih.gov

The broad substrate specificity and diverse catalytic functions of microbial P450s make them highly attractive biocatalysts for generating novel, hydroxylated pregnane-20-yn derivatives with potentially enhanced or new biological activities. nih.govnih.gov

Isolation and Characterization of Biotransformed Metabolites from Research Models

The biotransformation of pregnane-based compounds is a significant area of research, leveraging the high regio- and stereoselectivity of enzymes from various biological systems to produce valuable steroid derivatives. researchgate.net These processes offer an alternative to complex chemical syntheses for creating functionalized steroids, which are often precursors for potent pharmaceuticals. researchfloor.orgnih.gov The isolation and characterization of metabolites from these systems are crucial for understanding metabolic pathways and discovering novel bioactive molecules. Research models range from whole-cell microbial cultures to isolated tissue and cell preparations.

In vitro systems using microorganisms are powerful tools for steroid modification. Fungi, yeast, and bacteria possess a diverse array of enzymes, such as hydroxylases, dehydrogenases, and reductases, capable of modifying the steroid skeleton at various positions. researchfloor.orgnih.gov

Fungal Biotransformations

Fungi, particularly from the genera Cunninghamella, Aspergillus, and Fusarium, are well-documented for their steroid hydroxylation capabilities. nih.govnih.gov A study on the biotransformation of 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, a 19-nor-steroid structurally related to the target compound, demonstrated the versatility of fungal hydroxylases. nih.gov The fungus Cunninghamella blakesleeana was found to introduce hydroxyl groups at multiple positions, yielding 6β-, 7β-, 10β-, and 15α-hydroxy derivatives, as well as a 6β,10β-dihydroxy metabolite. nih.gov The presence of the 17α-ethynyl group was suggested to direct the unusual 7β and 15α-hydroxylations for this class of steroids. nih.gov Similarly, Cunninghamella echinulata also produced several of these hydroxylated products. nih.gov

Other fungi, such as Aspergillus and Fusarium species, are known to transform androst-4-ene-3,17-dione (AD), a C19 steroid, into various hydroxylated products, including 11α-hydroxy-AD, 7β-hydroxy-AD, and 14α-hydroxy-AD, showcasing the broad utility of these organisms in steroid modification. nih.gov

| Microorganism | Substrate | Metabolites Identified | Reference |

|---|---|---|---|

| Cunninghamella blakesleeana | 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 6β-hydroxy, 7β-hydroxy, 10β-hydroxy, 15α-hydroxy, and 6β,10β-dihydroxy derivatives | nih.gov |

| Cunninghamella echinulata | 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 7β-hydroxy, 10β-hydroxy, and 6β,10β-dihydroxy derivatives | nih.gov |

Yeast Biotransformations

Recombinant yeast systems are frequently employed for specific steroid conversions. Studies using Yarrowia lipolytica and Saccharomyces cerevisiae engineered to express bovine adrenocortical cytochrome P-45017α demonstrated the biotransformation of progesterone. researchgate.net This process yielded the primary product, 17α-hydroxyprogesterone, along with two key side-product diols: 17α,20β-dihydroxypregn-4-en-3-one and 17α,20α-dihydroxypregn-4-en-3-one. researchgate.net The formation of these diols is attributed to the activity of endogenous yeast 20-ketosteroid reductases acting on the 17α-hydroxylated intermediate. researchgate.net The structures of these metabolites were confirmed through 1H NMR spectroscopy, mass spectrometry, and HPLC analysis. researchgate.net

Bacterial Biotransformations

Bacteria, especially from the genus Mycobacterium, are extensively used in the industrial bioconversion of sterols into valuable steroid intermediates. nih.govnih.gov Through genetic modification, such as the deletion of key enzymes like 3-ketosteroid-Δ1-dehydrogenase (KstD), these strains can accumulate specific hydroxylated derivatives. nih.govnih.gov For instance, engineered strains of Mycobacterium neoaurum have been developed to produce 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP), a C22 steroid, from phytosterols (B1254722). nih.gov This compound is considered a valuable precursor for corticosteroid synthesis due to its C-9 and C-21 substituents. nih.gov The accumulation of 9α-hydroxy derivatives is a common outcome in KstD-deficient bacterial strains, highlighting a key pathway in microbial steroid metabolism. nih.govnih.gov

Ex vivo studies using gonadal tissues and cells provide insight into the physiological metabolism of pregnane compounds in vertebrates. These systems can reveal species-specific and tissue-specific enzymatic pathways.

Metabolism studies in neonatal pig testes have identified a cytosolic 20β-hydroxysteroid dehydrogenase (20β-HSD) enzyme. researchgate.net This enzyme catalyzes the reduction of 17α-hydroxyprogesterone to 17α,20β-dihydroxy-4-pregnen-3-one, using NADPH as a cofactor. researchgate.net The identity of this metabolite was rigorously confirmed by methods including thin-layer chromatography, gas chromatography, HPLC, nuclear magnetic resonance spectroscopy, and mass spectrometry. researchgate.net

Similar metabolic activity has been observed in aquatic vertebrates. An in vitro study using spermatozoa from the grouper (Epinephelus coioides) examined the metabolism of 17-hydroxyprogesterone. nih.gov The primary metabolites produced were 17,20α-dihydroxy-4-pregnen-3-one (17,20αP) and various 5β-pregnanes, including 17,20α-dihydroxy-5β-pregnan-3-one. nih.gov This suggests the presence of active 5β-reductase and 20α-hydroxysteroid dehydrogenase (20α-HSD) enzymes within the sperm cells. nih.gov Interestingly, the study noted that at high substrate concentrations, the metabolic pathway shifted almost exclusively to the synthesis of 17,20αP, suggesting that the 20α-HSD enzyme has a lower activity but higher capacity compared to the 5β-reductases. nih.gov This steroid is believed to be involved in inducing the final stages of oocyte maturation in some fish species. researchgate.net

| Research Model | Substrate | Key Metabolites Identified | Enzymes Implicated | Reference |

|---|---|---|---|---|

| Neonatal Pig Testes (Cytosol Fraction) | 17α-Hydroxyprogesterone | 17α,20β-Dihydroxy-4-pregnen-3-one | 20β-Hydroxysteroid dehydrogenase (20β-HSD) | researchgate.net |

| Grouper (Epinephelus coioides) Spermatozoa | 17-Hydroxyprogesterone | 17,20α-Dihydroxy-4-pregnen-3-one, 17,20α-dihydroxy-5β-pregnan-3-one | 20α-Hydroxysteroid dehydrogenase (20α-HSD), 5β-reductases | nih.gov |

Metabolic Fates and Enzymatic Homeostasis in Preclinical Systems

Identification of Metabolic Pathways in Model Organisms (e.g., Teleost Species, Amphibians)

In teleost fish, steroidogenesis is a dynamic process crucial for reproduction and is regulated by a cascade of enzymes. nih.gov While specific pathways for 9,17-Dihydroxypregn-4-en-20-yn-3-one are not documented, the metabolism of related progestins in fish provides valuable insights. For instance, synthetic progestins like norethindrone (B1679910) have been shown to modulate steroidogenesis in female fathead minnows. nih.gov In amphibians, such as Xenopus laevis, progestins like norethisterone can affect metamorphosis, indicating interaction with the endocrine system. nih.gov

The metabolic pathways in these organisms generally involve hydroxylation, reduction, and conjugation to enhance water solubility and facilitate excretion. For a compound like this compound, key metabolic transformations would likely involve the reduction of the 3-keto group and the 20-yn-3-one structure, as well as potential further hydroxylation at various positions. The ethynyl (B1212043) group at C-20 is a critical feature; in related compounds like ethisterone (B1671409) (17α-ethynyltestosterone), this group significantly influences metabolic stability. wikipedia.org

Table 1: Potential Metabolic Reactions in Teleosts and Amphibians

| Reaction Type | Potential Metabolite Structure | Enzymatic System Involved |

| 3-Keto Reduction | 3α/β-hydroxy derivative | 3α/β-Hydroxysteroid Dehydrogenases |

| 20-Yne Reduction | 20-ene or 20-ane derivative | Reductases |

| Hydroxylation | Additional hydroxyl groups | Cytochrome P450 enzymes |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | UGTs, SULTs |

Enzyme Kinetics and Substrate Specificity for Pregnane-20-yn Derivatives

The enzymatic processing of this compound is central to its physiological effects. Key enzymes in steroid metabolism exhibit specific affinities and reaction rates for various pregnane (B1235032) derivatives.

20α-Hydroxysteroid dehydrogenase (20α-HSD) is a pivotal enzyme in the metabolism of progestogens, catalyzing the conversion of progesterone (B1679170) to the less active 20α-hydroxyprogesterone. wikipedia.orgnih.govnih.gov This enzyme belongs to the aldo-keto reductase superfamily and plays a crucial role in regulating progesterone levels. nih.gov

While the direct interaction of this compound with 20α-HSD has not been characterized, the enzyme is known to act on various C21 steroids. wikipedia.org The presence of the 17α-hydroxyl group and the 20-yne substitution in this compound would likely influence its binding to the active site of 20α-HSD. Studies on other pregnane derivatives show that substitutions on the D-ring and the side chain significantly affect substrate specificity and reaction kinetics. The metabolism of 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one (B1205325) in rabbits, for example, results in the formation of a 20α-diol, indicating the action of a 20α-reductase. nih.gov

Synthetic progestins can exert significant influence on the expression and activity of enzymes within the steroidogenic cascade. nih.gov This includes enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which is essential for the synthesis of all active steroid hormones, and cytochrome P450 enzymes involved in hydroxylation and aromatization. nih.gov

In vitro studies with other progestins have demonstrated both inhibitory and inductive effects on steroidogenic enzymes. For example, norethindrone exposure in fathead minnows did not significantly alter the in vitro production of several steroid hormones but did show a trend towards decreased testosterone (B1683101) production. nih.gov The 9α-hydroxy group in compounds like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one is known to be an important precursor for the synthesis of certain corticosteroids, suggesting that the 9-hydroxylated nature of the title compound could lead it to intersect with glucocorticoid synthesis pathways. nih.gov

Table 2: Key Steroidogenic Enzymes and Potential Interactions

| Enzyme | Function | Potential Influence of this compound |

| 3β-HSD | Converts pregnenolone (B344588) to progesterone | Competitive inhibition or modulation of expression |

| CYP17A1 | 17α-hydroxylase/17,20-lyase activity | Potential substrate or inhibitor |

| 20α-HSD | Inactivates progesterone | Potential substrate for reduction |

| Aromatase (CYP19A1) | Converts androgens to estrogens | Potential inhibition, similar to some synthetic progestins |

Role of Metabolic Intermediates in Steroidogenic Cycles

The metabolites of this compound are not merely excretory products but can themselves possess biological activity, thereby participating in and modulating steroidogenic cycles. In teleosts, various steroidal intermediates are critical for gamete maturation. nih.gov

For instance, the reduction of the 20-keto group of progesterone and its derivatives often leads to the formation of 17,20-dihydroxypregn-4-en-3-one (B1236945) compounds, which can act as maturation-inducing steroids in some fish species. nih.govresearchgate.net Although the 20-yne moiety of the title compound is different, its potential reduction to a 20-hydroxy or 20-keto group could generate metabolites with significant biological roles.

The metabolic fate of the 9α-hydroxy group is also of interest. In microbial systems, this group is a key feature of intermediates in the synthesis of corticosteroids. nih.gov If a similar pathway exists in preclinical models, metabolites of this compound could potentially enter and influence the glucocorticoid pathway.

Molecular Interactions and Receptor Binding Studies Mechanistic Focus

Progestin Receptor Ligand Binding Affinities and Specificity

A primary determinant of a progestogenic compound's activity is its affinity and specificity for the progesterone (B1679170) receptor (PR). High-affinity binding is a prerequisite for potent agonist or antagonist activity.

To determine the binding affinity of 9,17-Dihydroxypregn-4-en-20-yn-3-one for the progesterone receptor, competitive binding assays would be the standard experimental approach. nanotempertech.comnih.govnih.govthermofisher.com These assays measure the ability of the unlabeled test compound to displace a radiolabeled or fluorescently-labeled reference ligand (like [³H]-promegestone or R5020) from the receptor. guidetopharmacology.org The results are typically expressed as the concentration of the compound that inhibits 50% of the specific binding of the reference ligand (IC50). From this value, the equilibrium dissociation constant (Ki) can be calculated, providing a measure of the compound's binding affinity. malvernpanalytical.com A lower Ki value signifies a higher binding affinity. malvernpanalytical.com

Interactive Data Table: Progestin Receptor Binding Affinity (Hypothetical Data)

Since no experimental data exists for this compound, the following table is a hypothetical representation of how such data would be presented.

| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) (Progesterone = 100%) |

| Progesterone | 100 |

| Norethindrone (B1679910) | Data Unavailable |

| Levonorgestrel | Data Unavailable |

| This compound | Data Unavailable |

The specific chemical structure of this compound, particularly the presence and orientation of the hydroxyl groups at positions C9 and C17, and the ethynyl (B1212043) group at C20, would dictate its fit within the progesterone receptor's ligand-binding pocket. The interaction is governed by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The 17α-ethynyl group is a common feature in many synthetic progestins and is known to enhance oral bioavailability and receptor affinity. The hydroxyl groups at C9 and C17 would be expected to form specific hydrogen bonds with amino acid residues in the ligand-binding domain, potentially influencing both affinity and the conformational change induced upon binding. nih.gov

Interaction with Other Steroid Hormone Receptors and Binding Proteins

Synthetic steroids often exhibit cross-reactivity with other steroid hormone receptors, which can lead to off-target effects. mdpi.com Therefore, a comprehensive binding profile would involve assessing the affinity of this compound for androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors. mdpi.com This is typically done using competitive binding assays similar to those for the progesterone receptor. epa.gov

Interactive Data Table: Cross-Reactivity with Other Steroid Receptors (Hypothetical Data)

This table illustrates how the cross-reactivity profile for this compound would be displayed if data were available.

| Compound | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) | Estrogen Receptor (ER) RBA (%) |

| Dexamethasone | Data Unavailable | 100 | Data Unavailable | Data Unavailable |

| Aldosterone | Data Unavailable | Data Unavailable | 100 | Data Unavailable |

| Dihydrotestosterone | 100 | Data Unavailable | Data Unavailable | Data Unavailable |

| Estradiol | Data Unavailable | Data Unavailable | Data Unavailable | 100 |

| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Upon binding to a steroid receptor, a ligand induces a specific conformational change in the protein. utoledo.edu This change is critical for the subsequent steps of transcriptional regulation, including the dissociation of heat shock proteins, receptor dimerization, and the recruitment of co-activator or co-repressor proteins. utoledo.edutmc.edu The precise nature of this conformational change determines whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). The unique structural features of this compound would induce a specific receptor conformation, but without experimental studies, the functional consequence of this change remains unknown. The concept of allosteric modulation, where a ligand binds to a site other than the primary binding pocket to influence receptor function, is an important area of modern pharmacology, but there is no information to suggest this mechanism is relevant for this specific compound. nih.govku.dknih.govelifesciences.orguniversiteitleiden.nl

Structure Activity Relationship Sar of Pregnane Based Compounds

Influence of Hydroxyl Group Positions (C-9, C-17, C-20) on Biological Activities

The presence and location of hydroxyl (-OH) groups on the pregnane (B1235032) skeleton are critical determinants of a compound's pharmacological profile. These polar groups can significantly alter a molecule's solubility, receptor binding affinity, and metabolic stability by forming hydrogen bonds with biological targets.

The hydroxyl group at C-17 is a common feature in many biologically active steroids. Its presence is often crucial for hormonal activity. The polarity contribution of hydroxyl groups at the C-17 and C-20 positions has been a subject of study, indicating their importance in the molecule's interaction with its environment. wikipedia.org The orientation of the C-17 hydroxyl group is also paramount; a 17β-hydroxyl is typical for estrogens and androgens, while a 17α-hydroxyl is characteristic of corticosteroids and many synthetic progestins. For 9,17-Dihydroxypregn-4-en-20-yn-3-one, the 17α-hydroxyl is a key feature.

A hydroxyl group at C-20, as part of the C-17 side chain, introduces another layer of complexity, particularly concerning its stereochemistry (see section 6.3). The combination of hydroxyl groups at C-9 and C-17, along with other modifications, allows for the fine-tuning of biological activity, potentially enhancing desired therapeutic effects while minimizing others.

Table 1: Influence of Hydroxyl Group Position on Pregnane Activity This is an interactive data table. Select a position to see its general influence on biological activity.

| Position | General Influence on Biological Activity | Key Interactions | Example Compound Class |

| C-9 | Can alter the conformation of the A/B ring junction, potentially introducing or modifying anti-inflammatory or other activities. | Influences the overall steroid backbone shape, affecting receptor fit. | Modified Corticosteroids |

| C-17 | Crucial for many hormonal activities. The 17α-hydroxyl is key for progestational and corticosteroid activity. | Often forms critical hydrogen bonds within the ligand-binding domain of steroid receptors. | Progestins, Corticosteroids |

| C-20 | Introduces a chiral center, with different stereoisomers (20α and 20β) exhibiting distinct biological activities. | Can participate in hydrogen bonding; its orientation dictates the interaction with metabolizing enzymes. | Progestins, Neurosteroids |

Impact of C-20 Ethynyl (B1212043) Moiety on Receptor Interaction and Enzymatic Processing

The substitution of a simple side chain with an ethynyl (-C≡CH) group at the C-20 position (or more commonly at C-17) is a well-established strategy in medicinal chemistry to create potent and orally active steroid hormones. A prominent example is Ethinylestradiol, which features a 17α-ethynyl group. This modification dramatically increases estrogenic potency upon oral administration compared to its parent compound, estradiol. nih.gov

The primary reason for this enhanced activity is metabolic stabilization. The ethynyl group sterically hinders the enzymatic oxidation of the adjacent C-17 hydroxyl group by hydroxysteroid dehydrogenases (HSDs). nih.gov This protection slows down the metabolic inactivation of the compound in the liver, leading to a longer biological half-life and increased bioavailability.

The regulation of enzymes that metabolize these synthetic steroids, such as Cytochrome P450 3A4 (CYP3A4), is often controlled by nuclear receptors like the Pregnane X Receptor (PXR). nih.govnih.gov The interaction of an ethynyl-containing steroid with PXR can therefore influence its own metabolism and that of other drugs.

Stereochemical Determinants of Biological Functionality (e.g., 20α vs. 20β isomers)

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the biological function of steroids. researchgate.netslideshare.net For pregnane derivatives with a hydroxyl group at the C-20 position, two distinct stereoisomers, or epimers, can exist: 20α-hydroxy and 20β-hydroxy. These isomers, while chemically very similar, often exhibit significantly different biological activities because they fit differently into the active sites of enzymes and receptors. mdpi.com

The interconversion between a 20-keto group and the 20α- or 20β-hydroxyl groups is catalyzed by specific enzymes known as 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD). mdpi.comacs.org These enzymes are critical in modulating the activity of various steroid hormones.

A recent study directly compared the progesterone-like activities of 20α-hydroxyprogesterone (20α-DHP) and 20β-hydroxyprogesterone (20β-DHP). The research found that 20α-DHP shared identical progesterone-like actions with progesterone (B1679170) itself, whereas 20β-DHP exhibited only partial similarity. nih.gov When the two isomers were combined, the resulting progesterone activity was different from that of the individual isomers, highlighting the distinct biological consequences of C-20 stereochemistry. nih.gov This differential activity underscores that the precise orientation of the C-20 hydroxyl group is a key determinant for receptor recognition and subsequent biological response. The gut microbiome can also play a role in steroid metabolism, with certain bacteria capable of reducing cortisol to 20β-dihydrocortisol. mdpi.com

Table 2: Comparison of Biological Activities of 20α and 20β-Hydroxyprogesterone Isomers This is an interactive data table. Click on an isomer to view its reported activity.

| Isomer | Progesterone-like Activity | Conclusion from Comparative Study |

| 20α-hydroxyprogesterone (20α-DHP) | Identical to progesterone | Shares the same progesterone-like actions as the parent hormone. nih.gov |

| 20β-hydroxyprogesterone (20β-DHP) | Partially similar to progesterone | Exhibits some, but not all, of the progesterone-like actions. nih.gov |

| 1:1 Mixture of 20α-DHP and 20β-DHP | Varied progesterone activity | The combination results in a different activity profile compared to the individual isomers. nih.gov |

Conformational Analysis and Molecular Modeling in SAR Elucidation

Understanding the complex SAR of pregnane-based compounds is greatly aided by computational techniques like conformational analysis and molecular modeling. These methods provide insights into the molecule's preferred three-dimensional shape (conformation) and how it interacts with its biological target at an atomic level. acs.org

Conformational analysis of the pregnane side chain is particularly important, as its flexibility can allow the molecule to adapt to the shape of a receptor's binding pocket. acs.org Molecular modeling has been extensively used to study how various pregnane derivatives bind to and activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. nih.gov These models help identify the crucial structural features and electronic properties that govern PXR activation. nih.gov For instance, pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, have been developed for PXR ligands. nih.gov

More advanced techniques like molecular dynamics (MD) simulations allow scientists to observe the dynamic behavior of the steroid-receptor complex over time. MD studies have revealed that receptor ligand-binding domains are not rigid structures but are highly flexible. These simulations have been used to explore the conformational landscape of the PXR, identifying different "expanded" and "contracted" states and even revealing new, transiently open allosteric binding pockets that could be targeted for drug development. nih.gov By combining computational modeling with experimental data, researchers can rationally design new pregnane derivatives with improved potency and selectivity. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Pregnane (B1235032) Derivatives

Chromatography is an indispensable tool for the separation and purification of steroids from complex mixtures, such as those resulting from synthetic reactions or biological matrices. The choice between liquid and gas chromatography depends on the steroid's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile pregnane derivatives like 9,17-Dihydroxypregn-4-en-20-yn-3-one. It is particularly effective for assessing the purity of a synthesized compound and for separating closely related stereoisomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. nih.gov In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. acs.orgsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, an improved stability-indicating RP-HPLC method was developed for prednisolone (B192156), a related glucocorticoid, using a gradient mobile phase system on a C18 column with UV detection. nih.gov Such methods are crucial for separating the main compound from impurities and degradation products. acs.org

The detection of pregnane derivatives in HPLC is frequently accomplished using an ultraviolet (UV) detector, as the α,β-unsaturated ketone moiety (a feature of this compound) provides a strong chromophore. researchgate.netcaymanchem.com The selection of an appropriate wavelength, such as 241 nm for compounds with a progesterone-like structure, is critical for sensitivity. researchgate.netcaymanchem.com For steroids lacking a strong chromophore, or for enhanced sensitivity, pre-column or post-column derivatization with a fluorescent tag can be employed. dss.go.thnih.gov

Table 1: Typical HPLC Parameters for Pregnane Derivative Analysis

| Parameter | Typical Setting | Rationale/Application |

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Provides excellent separation for moderately polar to nonpolar steroids. nih.govacs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Allows for the elution of compounds with a wide range of polarities. sielc.comresearchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | Standard flow rates for analytical scale separations. acs.org |

| Detection | UV-Vis at 240-254 nm | The conjugated enone system in many pregnanes absorbs strongly in this range. researchgate.net |

| Temperature | Ambient to 40 °C | Controls retention times and peak shape. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.gov For most pregnane derivatives, including this compound, direct analysis by GC is challenging due to their low volatility and the presence of polar hydroxyl groups. Therefore, a crucial prerequisite for GC analysis of steroids is chemical derivatization. nih.govusgs.gov

Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable ethers or esters. A common method is silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. usgs.gov This process not only increases volatility but also can improve chromatographic behavior and detection sensitivity, especially when coupled with a mass spectrometer. nih.gov

GC, particularly when combined with mass spectrometry (GC-MS), is a powerful tool for comprehensive steroid profiling in various biological samples. nih.gov Although the sample preparation for GC-MS can be time-consuming, it allows for the simultaneous quantification of multiple steroid metabolites. nih.gov The use of specialized stationary phases, such as those incorporating liquid-crystalline cholesterol esters, can provide unique separations based on molecular shape, which is often superior to conventional phases. rsc.org

Table 2: Common Derivatization Approaches for GC Analysis of Steroids

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH), Ketone (=O) | Trimethylsilyl (TMS) ether/enol ether usgs.gov |

| Oximation | Methoxyamine HCl | Ketone (=O) | Methyloxime (MO) nist.gov |

| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate (B1210297) ester |

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic techniques are employed to provide unambiguous structural identification of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, including complex steroids like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to map the complete carbon skeleton and assign proton and carbon signals. researchgate.net

For pregnane derivatives, NMR is particularly critical for determining the stereochemistry at various chiral centers. researchgate.netresearchgate.net The chemical shifts and coupling constants of protons, especially those attached to or near stereocenters, provide detailed information about their spatial orientation (axial vs. equatorial). For example, the precise stereochemistry of the hydroxyl groups at C-9 and C-17, as well as the configuration of the rest of the steroid nucleus, would be definitively assigned using a combination of NMR techniques. researchgate.net Comparing the NMR data of the synthesized compound with that of known, structurally related steroids is a common practice for confirming structural assignments. researchgate.net

Table 3: Role of NMR Techniques in Steroid Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Determines the number of different proton types and their neighboring protons. Crucial for assigning signals of methyl groups and protons near functional groups. researchgate.net |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Confirms the 21-carbon pregnane skeleton. |

| COSY | Shows proton-proton (¹H-¹H) correlations. | Maps out the spin systems within the steroid rings. |

| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns protons to their respective carbons. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Connects different fragments of the molecule, confirming the overall structure and placement of substituents. |

| NOESY | Shows through-space correlations between protons. | Provides definitive evidence for stereochemical assignments by identifying protons that are close in space. |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two key pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, which allows for the calculation of the elemental formula. epa.gov

When a molecule like this compound is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. miamioh.edu For steroids, common fragmentation pathways include the loss of water (M-18) from hydroxyl groups and cleavage of the side chain at C-17. Analysis of these fragments provides valuable information that corroborates the proposed structure. researchgate.netresearchgate.net The combination of a separation technique with MS, such as GC-MS or LC-MS, is particularly powerful, as it provides both retention time and mass spectral data for enhanced confidence in identification. nih.gov

Table 4: Expected Mass Spectrometry Fragmentation for Pregnane Derivatives

| Process | Fragment Lost | Resulting m/z | Significance |

| Molecular Ion | - | [M]⁺ | Represents the intact molecule's mass. miamioh.edu |

| Dehydration | H₂O | [M-18]⁺ | Indicates the presence of one or more hydroxyl groups. |

| Side-Chain Cleavage | Varies (e.g., C₂H₃O for an acetyl group) | Varies | Cleavage at the C17-C20 bond is common and helps identify the side chain structure. miamioh.edu |

| Loss of CO | CO | [M-28]⁺ | Characteristic fragmentation of cyclic ketones. miamioh.edu |

Application of Isotope Dilution Techniques in Metabolic Research

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for accurate quantification of analytes in complex biological or environmental samples. iaea.org This technique is frequently used in metabolic research to measure the concentrations of hormones and their metabolites. nih.gov The principle involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard before any sample preparation or extraction. usgs.gov

The labeled standard is chemically identical to the endogenous, unlabeled analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. The mass spectrometer, however, can distinguish between the labeled and unlabeled forms based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be calculated with very high precision and accuracy. iaea.org This method effectively corrects for any sample loss or matrix effects that may occur during the analytical procedure, providing robust and reliable quantitative data. epa.gov

Table 5: Advantages of Isotope Dilution Mass Spectrometry

| Advantage | Description |

| High Accuracy & Precision | Corrects for procedural variations and matrix effects, leading to highly reliable results. iaea.org |

| High Specificity | The use of MS detection provides high selectivity, minimizing interference from other compounds in the matrix. |

| Improved Sensitivity | Coupled with modern MS instruments, it allows for the detection of very low concentrations of steroids. nih.gov |

| Correction for Recovery | The internal standard accounts for any loss of the analyte during sample preparation and extraction steps. epa.gov |

| Robustness | The method is less susceptible to variations in instrument response and sample matrix composition. |

Based on the available scientific literature, detailed research findings and established advanced analytical methodologies specifically for the characterization and quantification of this compound are not extensively documented. This compound, a synthetic progestin, represents a highly specific and relatively niche area of steroid research.

Consequently, a comprehensive article detailing novel analytical approaches for this particular compound in complex steroid mixtures, complete with detailed research findings and data tables as requested, cannot be generated at this time due to the absence of sufficient primary and secondary research sources in the public domain.

Therefore, the section on "" and its subsection "7.4. Development of Novel Analytical Approaches for Complex Steroid Mixtures" cannot be populated with the scientifically accurate and detailed information requested.

Preclinical and in Vitro Research Applications of 9,17 Dihydroxypregn 4 En 20 Yn 3 One

Use as a Chemical Probe in Steroid Biosynthesis and Metabolism Research

There is no specific information available from the search results regarding the use of 9,17-Dihydroxypregn-4-en-20-yn-3-one as a chemical probe in steroid biosynthesis and metabolism research. Research in this area often utilizes various steroid analogues to understand enzymatic pathways. For instance, studies on steroid metabolism in microorganisms like Mycobacterium neoaurum involve the bioconversion of phytosterols (B1254722) into various steroid intermediates, such as 9-hydroxy-androst-4-ene-3,17-dione (9-OH-AD). nih.gov The modification of genes, like those for 3-ketosteroid-Δ1-dehydrogenase, is a key strategy to produce specific hydroxylated steroid derivatives. nih.govresearchgate.net This type of research provides insight into steroid biosynthesis pathways and the enzymes involved, but does not mention the use of this compound.

Applications in Reproductive Biology Studies in Non-Mammalian Vertebrates (e.g., Oocyte Maturation, Spermiation)

While there is a wealth of information on other steroids, no studies were found that specifically apply this compound to reproductive biology in non-mammalian vertebrates.

This field is well-developed for other compounds. For example, 17α,20β-dihydroxy-4-pregnen-3-one is a well-established maturation-inducing hormone (MIH) in many fish species. nih.govnih.gov It is synthesized in the ovarian follicle cell layers and acts on the oocyte surface to trigger meiotic maturation, also known as germinal vesicle breakdown (GVBD). nih.gov In vitro bioassays using oocytes from species like rainbow trout and goldfish have confirmed its high potency compared to other pregnene derivatives. nih.gov

Similarly, in amphibians like the frog Rana nigromaculata, 17α,20α-dihydroxy-4-pregnen-3-one has been identified as the natural spermiation-inducing hormone. nih.gov In some fish, such as the grouper (Epinephelus coioides), spermatozoa can synthesize various steroids, and the balance between different enzymes like 5β-reductases and 20α-HSD may control the production of the active steroid that induces spermiation. nih.gov

A summary of the effectiveness of a related compound, 17α,20β-dihydroxy-4-pregnen-3-one, on oocyte maturation in different fish species is presented below.

| Fish Species | Steroid Tested | Effect on Oocyte Maturation (GVBD) | Reference |

| Ayu (Plecoglossus altivelis) | 17α,20β-dihydroxy-4-pregnen-3-one | Most potent inducer | nih.gov |

| Amago Salmon (Oncorhynchus rhodurus) | 17α,20β-dihydroxy-4-pregnen-3-one | Most potent inducer | nih.gov |

| Rainbow Trout (Salmo gairdneri) | 17α,20β-dihydroxy-4-pregnen-3-one | Most potent inducer | nih.gov |

| Goldfish (Carassius auratus) | 17α,20β-dihydroxy-4-pregnen-3-one | Potent inducer | nih.gov |

Development of Academic Assays for Steroid Hormone Regulation and Signaling

There is no information available on the use of this compound in the development of academic assays for steroid hormone regulation and signaling.

The development of assays is crucial for studying steroid hormones. For example, radioimmunoassays (RIAs) have been developed to measure levels of steroids like 17α,20β-dihydroxy-4-pregnen-3-one and its metabolites in fish. nih.gov These assays are used to correlate hormone levels with physiological events like oocyte maturation and spermiation. nih.gov Furthermore, in vitro oocyte maturation assays, as described in section 8.2, serve as a bioassay to test the biological activity of various steroid compounds and understand the signaling pathways they initiate. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biotransformation Pathways

The metabolic fate of 9,17-Dihydroxypregn-4-en-20-yn-3-one in biological systems is currently unknown. Future research should aim to identify the enzymatic processes responsible for its metabolism. Studies involving microbial transformations, which have been instrumental in producing and modifying other steroid precursors, could be a starting point. nih.govnih.govmdpi.com For instance, microorganisms like Mycobacterium species have been genetically modified to produce various 9-hydroxy steroid intermediates from phytosterols (B1254722). nih.govnih.govmdpi.com Investigating the interaction of this compound with such microbial systems, or with liver microsomes containing key human metabolic enzymes like cytochrome P450s, would be crucial.

Potential Research Questions:

What are the primary metabolites of this compound in vitro and in vivo?

Which specific enzymes (e.g., hydroxylases, reductases, dehydrogenases) are involved in its biotransformation?

Does the 20-yn-3-one functional group influence the metabolic stability and pathway compared to related pregnane (B1235032) steroids?

Deeper Understanding of Stereospecificity in Molecular Recognition

The biological activity of steroids is highly dependent on their three-dimensional structure. The stereochemistry at the C-9 and C-17 positions, as well as the conformation of the entire steroid nucleus, will dictate how this compound interacts with target proteins. Research on related compounds, such as 17,20-dihydroxypregn-4-en-3-one (B1236945), has highlighted the importance of stereoisomerism in biological function. researchgate.netresearchgate.netebi.ac.uk Future studies should focus on synthesizing specific stereoisomers of this compound and evaluating their binding affinities to a panel of steroid receptors.

Table 1: Potential Stereoisomers for Investigation

| Stereocenter | Configuration 1 | Configuration 2 |

|---|---|---|

| C-9 | 9α | 9β |

High-Throughput Screening for Ligand Discovery in Research Settings

To identify potential biological targets for this compound, high-throughput screening (HTS) assays are indispensable. nih.gov A library of compounds including this compound and its potential derivatives could be screened against a wide array of receptors, enzymes, and ion channels. nih.gov This approach would facilitate the discovery of novel protein binders and could unveil previously unsuspected biological activities. Virtual high-throughput screening (vHTS) could also be employed as a preliminary step to narrow down potential targets based on computational docking simulations. nih.gov

Advanced Computational Approaches for Predicting Biological Activities and SAR

In the absence of empirical data, computational modeling provides a powerful tool for predicting the physicochemical properties and potential biological activities of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be used to forecast its binding affinity to various steroid receptors. nih.gov By comparing the predicted properties of this compound with those of well-characterized steroids, researchers can generate hypotheses about its potential endocrine or other biological effects.

Table 2: Predicted Physicochemical Properties (Exemplary)

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 328.45 g/mol | N/A |

| XLogP3 | (Not Available) | N/A |

| Hydrogen Bond Donors | 2 | N/A |

Note: Actual values would need to be calculated using appropriate software.

Exploration of its Role in Non-Traditional Steroid Signaling Pathways

Beyond the classical nuclear steroid receptors, steroids can exert rapid, non-genomic effects through membrane-bound receptors and other signaling pathways. The unique structural features of this compound, particularly the 9-hydroxyl and 20-yne groups, may confer affinity for non-traditional steroid binding sites. Research on other progestins has indicated roles in processes like oocyte maturation in fish, which are mediated by such pathways. researchgate.netresearchgate.net Future investigations should explore whether this compound can modulate cellular signaling cascades, ion channels, or neurotransmitter receptors, thereby expanding our understanding of its potential biological significance.

Q & A

Q. What are the standard analytical techniques for confirming the stereochemistry and functional group positions in 9,17-Dihydroxypregn-4-en-20-yn-3-one?

To confirm stereochemistry (e.g., 17α vs. 17β hydroxyl groups) and substituent positions (e.g., 20-yn-3-one), employ:

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

- NMR spectroscopy : Use - and -NMR coupling constants (e.g., -values for vicinal protons) and NOE experiments to differentiate α/β hydroxyl orientations .

- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include:

- Regioselectivity : Competing hydroxylation at positions 9 vs. 16. Use protecting groups (e.g., silyl ethers) during synthesis to direct reactivity .

- Steric hindrance : The 20-yne group may impede functionalization. Optimize reaction temperature and catalysts (e.g., Pd-mediated cross-coupling) .

- Purification : Separate stereoisomers via chiral chromatography or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and purification of this compound?

A 2 factorial design evaluates variables like catalyst loading, temperature, and solvent polarity:

Define factors and levels : E.g., catalyst (0.5–2.0 mol%), temperature (25–60°C).

Design experiments : Use software (e.g., Minitab) to randomize runs and minimize bias .

Analyze interactions : Identify synergistic effects (e.g., high temperature + polar solvents improve yield).

Validate : Confirm optimal conditions with triplicate runs .

This approach reduces trial-and-error, as seen in steroid derivative synthesis .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density at hydroxyl/ketone groups, predicting hydrogen-bonding interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding (e.g., progesterone receptor) to assess conformational stability .

- Machine learning : Train models on existing bioactivity data to prioritize synthetic analogs for testing .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Purity differences : Validate compound purity via HPLC (>98%) and disclose methods .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from .

- Stereochemical ambiguity : Re-evaluate stereochemistry using chiral HPLC or vibrational circular dichroism (VCD) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile data from multiple studies .

Q. What methodologies are recommended for studying metabolic pathways of this compound?

- Isotopic labeling : Synthesize - or -labeled analogs to track hepatic metabolism .

- LC-MS/MS : Quantify metabolites in plasma/tissue extracts and correlate with enzymatic activity (e.g., CYP450 isoforms) .

- In silico metabolism prediction : Use software like ADMET Predictor™ to identify potential metabolic hotspots .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.